2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid
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Description
“2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is a compound that has been used in the preparation of novel thiazolidinedione-?hydroxamates as Zmp1 inhibitors . It has an empirical formula of C5H5NO4S and a molecular weight of 175.16 .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The synthesis of thiazolidine derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is characterized by the presence of a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations . The chemical reactions involving these motifs are diverse and depend on the substitutions on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” are characterized by the presence of two C=O groups of the thiazolidine ring, which are visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Future Directions
The future research directions for “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” and its derivatives could involve developing multifunctional drugs and improving their activity . The presence of N-acetic acid methyl ester at the 3rd position of the thiazolidin-4-one nucleus, and a C-3 fibric acid moiety at the benzene nucleus were found to be instrumental for enhanced biological activity . Therefore, these structural features could be explored further in the design of next-generation drug candidates .
properties
CAS RN |
90137-11-4 |
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Product Name |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid |
Molecular Formula |
C6H5NO4S |
Molecular Weight |
187.18g/mol |
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C6H5NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h2H,1H3,(H,8,9) |
InChI Key |
NMGOCGVPTUYRJF-IHWYPQMZSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C(=O)O)/SC1=O |
SMILES |
CN1C(=O)C(=CC(=O)O)SC1=O |
Canonical SMILES |
CN1C(=O)C(=CC(=O)O)SC1=O |
Origin of Product |
United States |
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